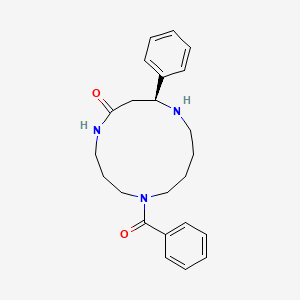
Celabenzine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celabenzine is a cyclic spermidine alkaloid that is 2-phenyl-1,5,9-triazacyclotridecan-4-one in which the amino hydrogen at position 9 has been replaced by a benzoyl group. It is a member of benzamides, a spermidine alkaloid, a lactam and an azamacrocycle.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Celabenzine exhibits various pharmacological effects that make it a candidate for therapeutic applications:
- Antitumor Activity : Research indicates that this compound may possess anticancer properties. A study highlighted its ability to inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines, suggesting potential use in cancer therapies .
- Neuroprotective Effects : this compound has shown promise in protecting the central nervous system. A network pharmacological analysis revealed that it modulates the RhoA gene, which is implicated in neuronal survival and regeneration. This suggests its potential application in treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, which could be beneficial in managing conditions characterized by chronic inflammation, such as autoimmune diseases .
Case Studies
Several studies have documented the effects of this compound:
Case Study 1: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The findings suggest that this compound could be further developed as an anticancer agent.
Case Study 2: Neuroprotection
In a model of neurodegeneration, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes. The study indicated that this effect was mediated through RhoA pathway modulation, supporting its potential use in treating conditions like Alzheimer's disease .
Analytical Methods for this compound
To ensure accurate assessment of this compound's efficacy and safety, various analytical methods are employed:
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying this compound in plant extracts with high precision.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for structural elucidation and purity assessment of this compound .
- Mass Spectrometry (MS) : Employed to confirm molecular weight and structural integrity.
Data Summary
The following table summarizes key findings related to this compound's applications:
Propiedades
Número CAS |
53938-08-2 |
|---|---|
Fórmula molecular |
C23H29N3O2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(2S)-9-benzoyl-2-phenyl-1,5,9-triazacyclotridecan-4-one |
InChI |
InChI=1S/C23H29N3O2/c27-22-18-21(19-10-3-1-4-11-19)24-14-7-8-16-26(17-9-15-25-22)23(28)20-12-5-2-6-13-20/h1-6,10-13,21,24H,7-9,14-18H2,(H,25,27)/t21-/m0/s1 |
Clave InChI |
LSYKFBZWBDMZLQ-NRFANRHFSA-N |
SMILES |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES isomérico |
C1CCN(CCCNC(=O)C[C@H](NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















